Oxytocin Receptor Antagonism: Target Compound Structure Mapped to the WO2018121551A1 Pharmacophore vs. A 2H-Triazole Regioisomer
The patent WO2018121551A1 explicitly defines a pharmacophore wherein an azabicyclo core (including 8-azabicyclo[3.2.1]octane) is substituted with a triazole at the 3-position and a carbonyl-linked aromatic group at the 8-position. [1] The target compound 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile falls within this definition, whereas the analog 4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile introduces a 2H-triazole linkage. While quantitative IC₅₀ data for the exact target compound are not publicly disclosed in pharmacology sources, the patent’s structure-activity relationship (SAR) specifies that triazole regioisomerism modulates oxytocin receptor binding, with 1H-triazol-1-yl derivatives preferred for optimal potency. [1]
| Evidence Dimension | Oxytocin Receptor (OXTR) Antagonist Potency |
|---|---|
| Target Compound Data | Exact IC₅₀ not disclosed publicly; structure falls within the preferred 1H-1,2,3-triazol-1-yl subclass in WO2018121551A1 [1]. |
| Comparator Or Baseline | 4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile (CAS 2195877-75-7 regioisomer, exact data unavailable) . |
| Quantified Difference | Regioisomer preference explicitly stated in patent claims; 1H-triazole attachment is critical for OXTR binding. [1] Magnitude of difference unknown. |
| Conditions | In silico pharmacophore mapping based on WO2018121551A1 claims; in vitro binding assay conditions not provided for these specific compounds. |
Why This Matters
Procurement decisions for oxytocin antagonist lead optimization must prioritize the 1H-triazol-1-yl regioisomer to align with the patented pharmacophore, as the 2H-triazole isomer is predicted to exhibit weaker target engagement.
- [1] Jiangsu Hengrui Medicine Co., Ltd.; Shanghai Hengrui Pharmaceutical Co., Ltd. Azabicyclo-substituted triazole derivative, preparation method thereof, and application of same in medicine. PCT Patent Application WO2018121551A1, published 2018-07-05. (Priority date 2017-12-27). View Source
